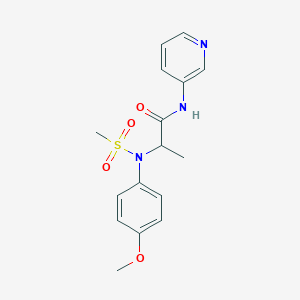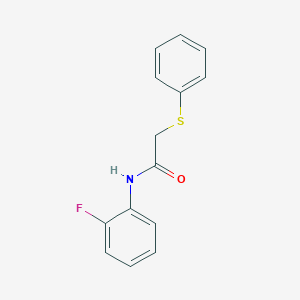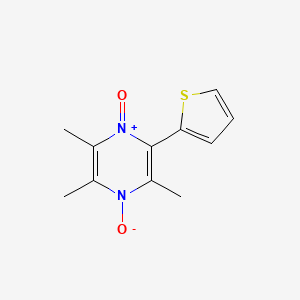
N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylalaninamide
説明
N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylalaninamide, also known as MS-275, is a synthetic compound that belongs to the class of benzamide histone deacetylase (HDAC) inhibitors. HDACs are enzymes that regulate gene expression by removing acetyl groups from histones, which results in chromatin condensation and transcriptional repression. MS-275 has been shown to selectively inhibit HDAC1 and HDAC3, leading to an increase in acetylation of histones and transcriptional activation of genes involved in cell cycle regulation, differentiation, and apoptosis.
作用機序
The mechanism of action of N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylalaninamide involves the inhibition of HDAC1 and HDAC3, which results in an increase in acetylation of histones and transcriptional activation of genes involved in cell cycle regulation, differentiation, and apoptosis. N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylalaninamide has been shown to induce the expression of genes involved in cell cycle arrest, such as p21 and p27, and apoptosis, such as Bax and Bak.
Biochemical and Physiological Effects:
N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylalaninamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, reduce neuroinflammation and improve cognitive function in animal models of neurodegenerative diseases, and reduce the production of pro-inflammatory cytokines and chemokines in animal models of inflammatory diseases. N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylalaninamide has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical studies.
実験室実験の利点と制限
One advantage of using N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylalaninamide in lab experiments is its selectivity for HDAC1 and HDAC3, which allows for a more targeted approach to modulating gene expression. Another advantage is its ability to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment. However, one limitation of using N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylalaninamide is its potential toxicity and off-target effects, which may limit its clinical application.
将来の方向性
For research on N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylalaninamide include exploring its potential therapeutic applications in other diseases, such as cardiovascular disease and metabolic disorders, investigating its mechanism of action in more detail, and developing more selective and potent HDAC inhibitors with fewer off-target effects. Additionally, further preclinical and clinical studies are needed to determine the safety and efficacy of N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylalaninamide in humans.
科学的研究の応用
N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylalaninamide has been extensively studied for its potential therapeutic applications in cancer, neurodegenerative diseases, and inflammatory disorders. In cancer, N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylalaninamide has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, including leukemia, lymphoma, breast, prostate, and lung cancer. N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylalaninamide has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical studies.
In neurodegenerative diseases, N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylalaninamide has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease and multiple sclerosis. N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylalaninamide has also been shown to enhance the survival and differentiation of neural stem cells, which may have implications for the treatment of neurological disorders.
In inflammatory disorders, N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylalaninamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
特性
IUPAC Name |
2-(4-methoxy-N-methylsulfonylanilino)-N-pyridin-3-ylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4S/c1-12(16(20)18-13-5-4-10-17-11-13)19(24(3,21)22)14-6-8-15(23-2)9-7-14/h4-12H,1-3H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQOULGILRKHAHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CN=CC=C1)N(C2=CC=C(C=C2)OC)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N-pyridin-3-ylalaninamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N~2~-(4-methoxyphenyl)-N~1~-(4-methylbenzyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide](/img/structure/B3937336.png)


![6-tert-butyl-2-[(2-fluorobenzoyl)amino]-N-(2-hydroxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3937354.png)
![N-{[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]carbonothioyl}-3-fluorobenzamide](/img/structure/B3937368.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methoxy-2-phenylacetamide](/img/structure/B3937376.png)
![N-{6-tert-butyl-3-[(2,6-dimethyl-4-morpholinyl)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-fluorobenzamide](/img/structure/B3937388.png)
![N-[4-({[(4-methyl-3-nitrobenzoyl)amino]carbonothioyl}amino)phenyl]-2-thiophenecarboxamide](/img/structure/B3937392.png)
![4-[(2,4-dihydroxybenzylidene)amino]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B3937404.png)
![2-chloro-5-(5-{[(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)imino]methyl}-2-furyl)benzoic acid](/img/structure/B3937406.png)

![ethyl 4-[N-(3-chlorophenyl)-N-(phenylsulfonyl)glycyl]-1-piperazinecarboxylate](/img/structure/B3937433.png)

![N-({[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]amino}carbonothioyl)-2-nitrobenzamide](/img/structure/B3937439.png)